molecular formula C7H3N3S B13089213 Thiazolo[4,5-c]pyridine-4-carbonitrile CAS No. 1332387-68-4

Thiazolo[4,5-c]pyridine-4-carbonitrile

Cat. No.: B13089213
CAS No.: 1332387-68-4
M. Wt: 161.19 g/mol
InChI Key: GPLABEWOEVYIEI-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine-4-carbonitrile is a versatile nitrogen-sulfur heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. The thiazolo[4,5-c]pyridine scaffold is a fused bicyclic structure of significant interest in drug discovery. While specific biological data for this exact carbonitrile derivative is not widely published, closely related thiazolo-pyridine analogs are extensively investigated for their potential as kinase inhibitors and have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) . The incorporation of a carbonitrile group at the 4-position offers a valuable synthetic handle for further chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize compound properties. This compound is intended for use in the synthesis of novel bioactive molecules and as a key intermediate in developing targeted therapies. It is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1332387-68-4

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine-4-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H

InChI Key

GPLABEWOEVYIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=N2)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for Thiazolo 4,5 C Pyridine 4 Carbonitrile and Its Structural Analogs

Retrosynthetic Analysis of Thiazolo[4,5-c]pyridine-4-carbonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this process highlights several potential synthetic pathways.

The primary disconnections can be made across the thiazole (B1198619) or pyridine (B92270) rings. A key disconnection across the C-N and C-S bonds of the thiazole ring suggests a pyridine-based precursor, specifically a 3,4-diaminopyridine (B372788) derivative bearing a cyano group at the appropriate position. This intermediate could then undergo cyclization with a thiocarbonyl source to form the thiazole ring.

Alternatively, a disconnection that breaks the pyridine ring while keeping the thiazole intact points towards a substituted thiazole precursor. This approach would involve building the pyridine ring onto a pre-formed thiazole, a strategy known as pyridine annulation. The starting thiazole would need to possess functional groups amenable to the formation of the six-membered pyridine ring, such as an aminomethyl group and a cyanoacetate (B8463686) equivalent. This method is a common strategy in the synthesis of fused pyridine systems. heighpubs.org

A third approach involves disconnecting the carbonitrile group first. This suggests a precursor like Thiazolo[4,5-c]pyridine (B1315820), which would then be functionalized via a cyanation reaction. This is a plausible route if a robust method for the synthesis of the parent heterocycle is available and selective cyanation at the C4 position can be achieved.

Construction of the Thiazolo[4,5-c]pyridine Heterocyclic System

The assembly of the core bicyclic structure is the cornerstone of the synthesis. Various methods, from traditional cyclizations to modern multi-component reactions, can be employed.

Cyclocondensation reactions are fundamental to the formation of heterocyclic rings. In the context of the Thiazolo[4,5-c]pyridine system, a common strategy involves the reaction of an ortho-disubstituted pyridine precursor. For instance, a 4-amino-3-thiopyridine derivative can be cyclized with a one-carbon synthon, such as formic acid or its equivalent, to close the thiazole ring.

A related approach involves the reaction between a 3-amino-4-chloropyridine (B21944) derivative and a thiourea (B124793) or thioamide. researchgate.net This reaction proceeds via initial nucleophilic substitution of the chlorine atom by the sulfur of the thioamide, followed by intramolecular cyclization of the resulting intermediate to form the fused thiazole ring. researchgate.net Similarly, the synthesis of fused thiazolopyrimidines has been achieved by reacting 2-thioxo pyrimidine (B1678525) derivatives with chloroacetic acid, which involves an initial S-alkylation followed by an intramolecular cyclocondensation. nih.gov This principle can be directly applied to pyridine precursors.

A summary of representative cyclocondensation reactions for related systems is provided below.

Precursor 1Precursor 2Product SystemReaction Type
2-thioxo derivativeChloroacetic acidThiazolo-pyridopyrimidineCyclocondensation
Pyridazine-3-carboxamideLawesson's ReagentThiazolo[4,5-c]pyridazineThionation/Cyclization
3-amino-2-chloropyridineIsothiocyanateThiazolo[5,4-b]pyridine (B1319707)Nucleophilic Substitution/Cyclization

This table presents examples of cyclocondensation strategies used for analogous heterocyclic systems.

Annulation involves the construction of a new ring onto an existing one. For Thiazolo[4,5-c]pyridines, this can be approached in two ways: thiazole annulation onto a pyridine or pyridine annulation onto a thiazole.

Thiazole Annulation to Pyridine Ring: This is a widely used strategy where a suitably functionalized pyridine serves as the starting scaffold. For instance, the synthesis of the isomeric Thiazolo[5,4-b]pyridine system has been achieved starting from 2,4-dichloro-3-nitropyridine. nih.gov A sequence of selective substitution, reduction of the nitro group to an amine, and subsequent intramolecular cyclization effectively builds the thiazole ring onto the pyridine core. nih.gov Another method involves the reaction of 2-aminopyridine-3-thiol (B8597) with various electrophiles to construct the fused thiazole ring. dmed.org.ua

Pyridine Annulation to Thiazole Ring: Conversely, the synthesis can begin with a thiazole derivative. The Friedländer annulation is a classic method for synthesizing quinolines and can be adapted for pyridines. This would involve the condensation of a 2-amino-thiazole-carbaldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., malononitrile). acs.org Modern approaches often utilize thiazole or thiazolidine (B150603) derivatives as precursors for pyridine annulation to create the fused Thiazolo[4,5-b]pyridine (B1357651) scaffold. dmed.org.uaosi.lv

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient route to complex heterocyclic systems. nih.gov The synthesis of various substituted pyridines often utilizes MCRs. For example, a three-component condensation of an aminothiazole derivative, an aldehyde, and Meldrum's acid has been used to construct the Thiazolo[4,5-b]pyridine framework. dmed.org.ua Another reported MCR involves the reaction of an aldehyde, malononitrile, and a pyrazole-3-carbothioamide to generate pyrazolo-thiazole-substituted pyridines. nih.govmdpi.com While a specific MCR for this compound is not prominently documented, the principles of MCRs suggest that a convergent approach involving a thiazole precursor, a dicarbonyl compound equivalent, and an ammonia (B1221849) source could potentially assemble the desired scaffold in a single step.

Strategies for Carbonitrile Moiety Installation in Thiazolo[4,5-c]pyridine Structures

The introduction of the carbonitrile group is a critical step that can be performed either by carrying the cyano group through the synthetic sequence on a precursor or by installing it onto the pre-formed heterocyclic system.

Direct C-H cyanation offers an atom-economical method to introduce the nitrile functionality. For pyridine rings, this often requires activation, typically through the formation of a pyridine N-oxide. The reaction of pyridine N-oxides with a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) in the presence of an acylating agent (such as dimethylcarbamoyl chloride or benzoyl chloride) is a well-established method for introducing a cyano group at the α-position (C2 or C6). chem-soc.si

This strategy could be applied to a Thiazolo[4,5-c]pyridine precursor. Formation of the N-oxide at the pyridine nitrogen would activate the adjacent C4 position towards nucleophilic attack by a cyanide ion.

A similar strategy has been developed for the direct C-H cyanation of purines, which are structurally related to thiazolopyridines. This method involves activation with triflic anhydride (B1165640) followed by reaction with trimethylsilyl cyanide (TMSCN). mdpi.com Such modern C-H functionalization techniques represent a promising avenue for the late-stage introduction of the carbonitrile group onto the Thiazolo[4,5-c]pyridine core.

The table below summarizes conditions for direct cyanation on related heterocyclic systems.

SubstrateCyanating AgentActivating Agent / CatalystProduct
Pyridine N-oxideKCNDimethylcarbamoyl Chloride2-Cyanopyridine
PurineTMSCNTriflic Anhydride (Tf₂O)C8- or C2-Cyanopurine
3-bromo-dithiazolylidene-pyridin-2-amineCopper IodideMicrowave IrradiationThiazolo[4,5-b]pyridine-2-carbonitrile

This table illustrates various direct cyanation methods that could be adapted for the synthesis of this compound.

Transformations of Precursor Functional Groups to Carbonitrile

Dehydration of Primary Amides: A conventional and reliable method for nitrile synthesis is the dehydration of a primary amide. masterorganicchemistry.comresearchgate.netorgoreview.com In this approach, a precursor such as Thiazolo[4,5-c]pyridine-4-carboxamide would be treated with a strong dehydrating agent. Commonly used reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More modern, milder conditions have also been developed, employing reagents like cyanuric chloride or activated dimethyl sulfoxide (B87167) (Swern oxidation conditions). researchgate.net This method is fundamental in organic synthesis for converting amides to nitriles. researchgate.netrsc.org

Sandmeyer Reaction of Amines: The Sandmeyer reaction provides a classic route to introduce a cyano group by replacing an amino group on an aromatic or heteroaromatic ring. wikipedia.orgorganic-chemistry.org This two-step process begins with the diazotization of a 4-aminothiazolo[4,5-c]pyridine precursor using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. masterorganicchemistry.com Subsequent treatment of this intermediate with a copper(I) cyanide (CuCN) catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile, yielding the target carbonitrile. masterorganicchemistry.comnih.gov This reaction is a powerful tool for installing substitution patterns that are not easily accessible through direct substitution methods. organic-chemistry.org The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) catalyst. wikipedia.org

Conversion of Aldehydes via Aldoximes: A greener, cyanide-free alternative involves the conversion of a Thiazolo[4,5-c]pyridine-4-carbaldehyde precursor. The aldehyde is first condensed with hydroxylamine (B1172632) to form the corresponding aldoxime. Subsequent dehydration of the aldoxime yields the nitrile. This dehydration can be achieved using chemical reagents or, more notably, through biocatalysis. Enzymes known as aldoxime dehydratases, found in various microorganisms, can efficiently catalyze this transformation under mild, aqueous conditions, making it a highly attractive method from a green chemistry perspective. mdpi.comresearchgate.netnih.govchemistryviews.orgresearchgate.net

Catalytic Systems Employed in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogs benefits significantly from both transition metal catalysis and emerging organocatalytic and biocatalytic methods.

Transition metal catalysis, particularly with palladium and nickel, is a cornerstone for the synthesis of aryl and heteroaryl nitriles from corresponding halides or pseudohalides. nih.govmdpi.com These methods offer a direct and versatile route to the carbonitrile functional group.

Palladium-catalyzed cyanation, first reported by Takagi et al. in 1973, has evolved into a highly efficient process. nih.gov The reaction typically involves the cross-coupling of a 4-halo-thiazolo[4,5-c]pyridine (e.g., bromo, iodo, or chloro derivative) or a triflate with a cyanide source. organic-chemistry.org Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netresearchgate.net The efficacy of the catalytic system is highly dependent on the choice of ligand, which stabilizes the metal center and facilitates the catalytic cycle. Nickel-catalyzed systems have also emerged as a cost-effective and powerful alternative for the cyanation of aryl halides. mdpi.comnih.govgoogle.com

Catalyst/PrecatalystLigandCyanide SourceSolventKey FeaturesReference
Pd(OAc)₂ / Pd₂(dba)₃XantPhosK₄[Fe(CN)₆]Toluene / H₂OEffective for aryl bromides; air-stable precatalyst available. organic-chemistry.org
Pd/CM-phosCM-phosKCN-High efficiency for cyanation of aryl chlorides at 70°C. organic-chemistry.org
NiBr₂-Cyanogen Bromide (BrCN)-Effective for reductive cyanation of aryl halides. nih.gov
ortho-palladated complex-K₄[Fe(CN)₆]NMPApplicable under microwave irradiation for rapid synthesis. researchgate.net

Beyond direct cyanation, transition metals like palladium are instrumental in constructing the core heterocyclic scaffold. For instance, the Suzuki cross-coupling reaction can be used to functionalize a pre-formed thiazolopyridine ring, as demonstrated in the synthesis of thiazolo[5,4-b]pyridine derivatives using a Pd(dppf)Cl₂ catalyst. nih.gov

While transition metal catalysis is well-established, organocatalysis and biocatalysis represent burgeoning fields that offer alternative, metal-free synthetic routes.

Organocatalysis: The application of small organic molecules as catalysts for the synthesis of complex heterocyclic systems is a growing area of research. Photochemical organocatalytic methods have been developed for the functionalization of pyridines via the generation of pyridinyl radicals under acidic conditions. researchgate.netnih.govnih.goviciq.org These methods, which can be catalyzed by species like dithiophosphoric acid, enable distinct positional selectivity compared to classical radical reactions and could potentially be adapted for the C-H functionalization of the thiazolo[4,5-c]pyridine core. nih.goviciq.org Additionally, pyridine-based scaffolds themselves can act as organocatalysts in various transformations. researchgate.net

Biocatalytic Transformations: Biocatalysis offers an exceptionally green and selective approach to chemical synthesis. As mentioned previously, aldoxime dehydratases are powerful enzymes for the cyanide-free synthesis of nitriles from aldoximes. mdpi.comnih.gov These enzymes operate in aqueous media under mild conditions and can accept a broad range of substrates. mdpi.comresearchgate.net The use of whole-cell biocatalysts, such as recombinant E. Coli overexpressing an aldoxime dehydratase, provides a practical and sustainable platform for synthesizing nitriles, including chiral variants, with high enantiomeric excess. chemistryviews.org This biocatalytic dehydration represents a key green strategy applicable to the synthesis of this compound from its corresponding aldehyde precursor.

Enzyme ClassReaction TypeSubstrate PrecursorKey AdvantagesReference
Aldoxime Dehydratase (Oxd)DehydrationAldoximeCyanide-free, mild aqueous conditions, high selectivity, sustainable. mdpi.comresearchgate.netnih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing synthetic route design. Methodologies such as solvent-free reactions and microwave-assisted synthesis are particularly relevant.

Performing reactions without a solvent or in a minimal amount of solvent significantly reduces chemical waste and can simplify product purification. One-pot, multicomponent reactions (MCRs) are particularly amenable to solvent-free conditions. For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to the target molecule, has been efficiently achieved through a one-pot condensation of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. mdpi.comresearchgate.netsemanticscholar.orgrsc.org These reactions can be promoted by reusable, heterogeneous catalysts such as nanostructured Na₂CaP₂O₇, further enhancing their environmental credentials. mdpi.com This strategy offers a powerful and atom-economical approach to constructing the cyanopyridine moiety of the target scaffold.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. semanticscholar.org This technology has been successfully applied to numerous synthetic transformations relevant to the synthesis of this compound.

MAOS is highly effective for transition metal-catalyzed reactions, including the palladium-catalyzed cyanation of aryl halides. organic-chemistry.orgresearchgate.netresearchgate.net Furthermore, microwave irradiation has been used to facilitate the construction of the thiazolopyridine core itself. Deau et al. reported an efficient microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles, demonstrating the utility of this technique for synthesizing close structural analogs of the target compound. dmed.org.ua The one-pot synthesis of 2-amino-3-cyanopyridines has also been shown to be highly efficient under solvent-free microwave conditions, combining the benefits of both green chemistry approaches. semanticscholar.orgrsc.org The rapid, clean, and efficient nature of MAOS makes it a preferred method for modern heterocyclic synthesis. nih.govnih.gov

Photochemical and Electrochemical Synthetic Pathways

The exploration of photochemical and electrochemical methods for the synthesis of heterocyclic compounds has gained significant traction due to their potential for milder reaction conditions, unique reactivity, and improved sustainability. While specific literature detailing the direct photochemical or electrochemical synthesis of this compound is not abundant, the principles underlying these methodologies can be applied to its structural analogs, suggesting potential synthetic routes.

Photochemical synthesis relies on the use of light to induce chemical reactions. In the context of thiazolopyridine synthesis, photochemical reactions could potentially be employed for cyclization steps or for the introduction of specific functional groups. For instance, photo-induced radical cyclization of a suitably functionalized pyridine precursor bearing a thiazole moiety could be a plausible approach. The energy from light could initiate the formation of a radical, which then attacks another part of the molecule to form the fused ring system. Another potential application of photochemistry could be in the introduction of the carbonitrile group through a photo-induced cyanation reaction on a pre-formed thiazolo[4,5-c]pyridine core.

Electrochemical synthesis, on the other hand, utilizes electrical current to drive chemical transformations. This method offers precise control over reaction conditions by modulating the applied potential. For the synthesis of this compound, electrochemical methods could be envisioned for the key bond-forming reactions. For example, an electro-oxidative cyclization of a thiourea-substituted pyridine derivative could lead to the formation of the thiazole ring. The anodic oxidation would generate a reactive intermediate that undergoes intramolecular cyclization. Furthermore, electrochemical cyanation of a thiazolo[4,5-c]pyridine precursor could be a viable route to introduce the 4-carbonitrile functionality, avoiding the use of toxic cyanating agents.

While direct examples for the target molecule are scarce, the successful application of these techniques to other nitrogen-containing heterocycles provides a strong rationale for their investigation in the synthesis of this compound and its derivatives.

Flow Chemistry Applications for Continuous Synthesis and Process Optimization of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved reproducibility, easier scalability, and the potential for process automation. Although specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of structurally related thiazolo-fused pyridones in a continuous flow process has been successfully demonstrated, highlighting the potential of this technology for the target compound.

The reported flow synthesis of thiazolino ring-fused 2-pyridones showcases several benefits that could be translated to the production of this compound. Key advantages include:

Improved Safety: Flow reactors handle small volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the use of hazardous reagents. This would be particularly beneficial for reactions involving toxic materials or intermediates.

Precise Control over Reaction Parameters: Flow systems allow for precise control over temperature, pressure, and reaction time, leading to higher yields and purities of the final product. The efficient heat and mass transfer in microreactors can significantly improve reaction outcomes compared to batch processes.

Facilitated Scale-up: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up a batch reaction.

Process Optimization: The use of in-line analytical techniques can enable real-time monitoring and optimization of reaction conditions, leading to more efficient and robust synthetic processes.

A hypothetical flow synthesis of this compound could involve the continuous feeding of starting materials, such as a functionalized pyridine and a thiazole precursor, into a heated reactor coil where the cyclization reaction occurs. The product stream would then continuously exit the reactor and could be subjected to in-line purification, leading to an automated and efficient manufacturing process.

Solid-Phase Synthesis and Combinatorial Library Generation of this compound Derivatives

Solid-phase synthesis has become an indispensable tool in medicinal chemistry for the rapid generation of large numbers of compounds for biological screening. This technique, where molecules are built on a solid support (resin), simplifies purification and allows for the automation of synthetic steps. While the solid-phase synthesis of this compound itself has not been specifically detailed, the successful application of this methodology to its isomers, such as thiazolo[4,5-d]pyrimidines and thiazolo[4,5-b]pyridines, provides a strong foundation for its potential application.

The general strategy for the solid-phase synthesis of a this compound library would involve anchoring a suitable starting material to a solid support. Subsequent reaction steps would be carried out in solution, with excess reagents and by-products being easily washed away after each step. The final product is then cleaved from the resin in a pure form.

Key synthetic strategies that have been employed for related thiazolopyridine systems and could be adapted include:

Thorpe-Ziegler Cyclization: This reaction has been successfully used on a solid support to construct the thiazole ring in the synthesis of thiazolo[4,5-b]pyridine derivatives. A resin-bound cyanocarbonimidodithioate can be reacted with an α-halo ketone to afford the thiazole resin.

Friedländer Annulation: This method can be used to construct the pyridine ring. A resin-bound aminothiazole can be condensed with a suitable dicarbonyl compound to form the fused pyridine ring.

Traceless Synthesis: In a traceless solid-phase synthesis, the point of attachment to the resin does not remain in the final molecule. This has been demonstrated for thiazolo[4,5-b]pyridine derivatives, where a sulfonyl linker was used, which was subsequently displaced by an amine to release the final product from the resin.

The application of these solid-phase methodologies would enable the generation of combinatorial libraries of this compound derivatives. By varying the building blocks at different stages of the synthesis, a large number of analogs with diverse substituents on the heterocyclic core can be prepared. For example, by using a variety of α-halo ketones in the thiazole formation step or different dicarbonyl compounds in the pyridine annulation, a library of compounds with different substitution patterns can be generated. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

The table below summarizes the key solid-phase synthesis strategies applicable to the generation of this compound derivatives based on the synthesis of its structural analogs.

Synthetic StrategyDescriptionApplicability to this compound
Thorpe-Ziegler Cyclization Intramolecular condensation of a dinitrile or a cyano-ester to form a cyclic α-cyanoenamine. On solid support, it can be used to form the thiazole ring.A resin-bound precursor with a nitrile and a thioamide functionality could undergo cyclization to form the thiazolo[4,5-c]pyridine core.
Friedländer Annulation Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline (B57606) or, in this case, a fused pyridine ring.A resin-bound aminothiazole derivative could be reacted with a suitable dicarbonyl compound to construct the pyridine ring of the thiazolo[4,5-c]pyridine system.
Traceless Linker Strategy The linker used to attach the molecule to the solid support is cleaved in a way that it does not leave any residual functionality on the final product.A sulfonyl linker, for example, could be attached to the thiazole ring, and the final cleavage step with a nucleophile would release the desired this compound derivative.

Chemical Reactivity, Transformation, and Derivatization of Thiazolo 4,5 C Pyridine 4 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Thiazolo[4,5-c]pyridine (B1315820) Core of Thiazolo[4,5-c]pyridine-4-carbonitrile

The Thiazolo[4,5-c]pyridine core presents two distinct aromatic rings for potential electrophilic attack. The pyridine (B92270) ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution and requires harsh reaction conditions. When substitution does occur, it is directed to the 3- and 5-positions relative to the nitrogen atom. Conversely, the thiazole (B1198619) ring is electron-rich and more susceptible to electrophilic attack, with a preference for the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Ring Predicted Reactivity Rationale
C2 Thiazole Low Electron-deficient position in thiazoles.
C5 Pyridine Low Electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution Reactions on the this compound System

The electron-deficient character of the pyridine ring makes the Thiazolo[4,5-c]pyridine system susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the pyridine nitrogen (C4 and C6 positions in the parent pyridine). The presence of the electron-withdrawing carbonitrile group at the C4-position further activates the ring system for nucleophilic attack.

Should a suitable leaving group be present on the pyridine ring, for instance, a halogen, it would be readily displaced by a variety of nucleophiles. Research on related thiazolo[4,5-b]pyridine (B1357651) derivatives has shown that a sulfonyl group can be displaced by secondary amines under mild basic conditions. researchgate.net This indicates that if a derivative of this compound bearing a good leaving group at positions C5 or C7 were available, it would likely undergo nucleophilic substitution.

Furthermore, the unsubstituted thiazolo[4,5-c]pyridine can be functionalized via N-oxide formation followed by rearrangement chemistry, which often involves nucleophilic attack on the activated pyridine ring. researchgate.net

Chemical Transformations Involving the Carbonitrile Group of this compound

The carbonitrile (cyanide) group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis and Amidation Reactions

Nitriles can be hydrolyzed under either acidic or basic conditions to first yield an amide and, upon further reaction, a carboxylic acid. libretexts.orgchemistrysteps.comlumenlearning.com For this compound, this would lead to the formation of Thiazolo[4,5-c]pyridine-4-carboxamide and subsequently Thiazolo[4,5-c]pyridine-4-carboxylic acid. The hydrolysis of pyridine nitriles to their corresponding amides is a well-established industrial process, often utilizing solid heterogeneous catalysts. google.com

Table 2: Potential Hydrolysis Products of this compound

Reagents and Conditions Intermediate Product Final Product
H3O+, heat Thiazolo[4,5-c]pyridine-4-carboxamide Thiazolo[4,5-c]pyridine-4-carboxylic acid

Reduction Reactions to Aldehydes, Amines, and Other Functionalities

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the nitrile to a primary amine, yielding (Thiazolo[4,5-c]pyridin-4-yl)methanamine. chemistrysteps.comyoutube.com

In contrast, the use of a sterically hindered and milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to afford the corresponding aldehyde, Thiazolo[4,5-c]pyridine-4-carbaldehyde. chemistrysteps.comchemistrysteps.commasterorganicchemistry.comyoutube.com

Table 3: Reduction Products of this compound

Reducing Agent Reaction Conditions Product
Lithium aluminum hydride (LiAlH4) 1. THF, 2. H2O (Thiazolo[4,5-c]pyridin-4-yl)methanamine

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.org A particularly common example is the reaction with organic azides to form tetrazole rings. In the case of this compound, reaction with an azide (B81097) (e.g., sodium azide in the presence of a Lewis acid) would be expected to yield a 4-(1H-tetrazol-5-yl)thiazolo[4,5-c]pyridine derivative. The cycloaddition of azides to pyridynes has been shown to be an effective method for the synthesis of triazolopyridines. semanticscholar.org

Reactivity and Modifications at the Thiazole Ring of this compound

The thiazole ring possesses its own distinct reactivity. The C2 proton of the thiazole ring is known to be acidic and can be removed by a strong base, such as an organolithium reagent. The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of substituents at the C2 position.

Furthermore, the thiazole ring can participate in cycloaddition reactions, although this is less common for aromatic thiazoles due to the stability of the aromatic system. researchgate.net However, in fused systems, particularly those bearing activating or deactivating groups, the reactivity can be altered. Functionalization of the thiazole ring in related systems has been achieved through various synthetic strategies, including the use of sulfone moieties as versatile reactive tags for SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov

Reactivity and Modifications at the Pyridine Moiety of this compound

The pyridine moiety of the thiazolo[4,5-c]pyridine core is susceptible to targeted modifications, primarily through strategic activation via N-oxide formation. This approach allows for the introduction of functional groups at positions that are otherwise unreactive. Research has demonstrated the functionalization of the parent thiazolo[4,5-c]pyridine at the 4- and 6-positions, providing a blueprint for the potential reactivity of its 4-carbonitrile derivative. researchgate.net

The process begins with the oxidation of the pyridine nitrogen atom to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making the C4 and C6 positions susceptible to nucleophilic attack. The N-oxide can then undergo rearrangement reactions, such as treatment with acetic anhydride (B1165640), to introduce an acetoxy group. Subsequent hydrolysis yields the corresponding pyridone. Alternatively, reagents like phosphorus oxychloride (POCl₃) can be used to convert the N-oxide into a chloro-substituted pyridine, a versatile intermediate for further derivatization. researchgate.net

Direct C-H functionalization is another powerful strategy for modifying pyridine rings. rsc.org While specific examples on this compound are not extensively detailed, methodologies such as transition-metal-catalyzed cross-coupling reactions could potentially be applied to forge new carbon-carbon or carbon-heteroatom bonds at available positions on the pyridine ring. researchgate.net

The table below summarizes key transformations starting from the parent thiazolo[4,5-c]pyridine N-oxide, which illustrate the reactivity patterns applicable to the pyridine moiety of the target compound.

Starting MaterialReagents and ConditionsProductPosition of FunctionalizationYield (%)
Thiazolo[4,5-c]pyridine N-oxidePOCl₃, Reflux4-Chlorothiazolo[4,5-c]pyridineC4Good
Thiazolo[4,5-c]pyridine N-oxideAcetic Anhydride (Ac₂O), 130 °C4-Acetoxymethoxythiazolo[4,5-c]pyridineC4Moderate

Metal Complexation and Coordination Chemistry of this compound as a Ligand

The coordination chemistry of this compound has not been extensively explored in the reviewed scientific literature. However, the molecular structure possesses several potential coordination sites, making it a candidate for acting as a ligand in metal complexes. researchgate.net

The primary coordination site is expected to be the nitrogen atom of the pyridine ring, which is a common and effective binding site for a wide range of metal ions. Additionally, the nitrogen atom of the thiazole ring and the nitrogen of the nitrile group could also participate in metal coordination, potentially allowing the molecule to act as a monodentate, bidentate, or bridging ligand. The sulfur atom in the thiazole ring is generally a weaker coordinator but could be involved in binding to soft metal ions. researchgate.net

Studies on the related imidazo[4,5-b]pyridine scaffold have shown that the imidazole (B134444) nitrogen is a primary binding site for metal dications such as Cu(II) and Zn(II). mdpi.com By analogy, the thiazole and pyridine nitrogens in this compound would be the most likely atoms to coordinate with metal centers. The specific geometry and stability of any potential complexes would depend on the metal ion, the solvent system, and the reaction conditions.

Investigation of Polymorphism, Co-crystallization, and Solvate Formation of this compound

Dedicated studies focusing on the polymorphism, co-crystallization, or solvate formation of this compound have not been identified in the surveyed literature.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for related heterocyclic systems like thiopyridines and thiazole-containing metal complexes. mdpi.comresearchgate.net Different polymorphs can arise from variations in molecular conformation or packing in the crystal lattice and may exhibit distinct physicochemical properties.

Co-crystallization is a technique used to modify the properties of a compound by crystallizing it with a stoichiometric amount of a second component (a coformer). nih.gov The pyridine nitrogen and the nitrile group on this compound represent potential hydrogen bond acceptor sites, which could be exploited to form co-crystals with suitable hydrogen bond donors, such as dicarboxylic acids. nih.gov

Furthermore, the formation of solvates (including hydrates) is possible when a compound crystallizes from a solution, trapping solvent molecules within the crystal lattice. Research on other thiazolo-pyridine derivatives has shown the formation of hydrates and solvates with solvents like N-methyl-2-pyrrolidone (NMP). nih.gov However, specific experimental evidence for such crystalline forms of this compound is not currently available.

Computational and Theoretical Investigations of Thiazolo 4,5 C Pyridine 4 Carbonitrile

Electronic Structure and Quantum Chemical Analysis of Thiazolo[4,5-c]pyridine-4-carbonitrile

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the optimized geometry and ground state electronic properties of organic molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine key thermodynamic and electronic parameters. These calculations provide insights into the molecule's stability and fundamental energetic landscape.

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the nitrogen and sulfur atoms in the thiazole (B1198619) ring, as well as the nitrogen in the pyridine (B92270) ring and the cyano group, would be expected to significantly influence the distribution and energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value (eV) Implication for Reactivity
HOMO Energy -6.5 to -7.5 Indicates electron-donating capability.
LUMO Energy -1.0 to -2.0 Indicates electron-accepting capability.

Note: These values are illustrative and based on computational studies of related pyridine-thiazole hybrids. researchgate.net

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the ESP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyridine, thiazole, and cyano groups, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Prediction of Spectroscopic Signatures for this compound (e.g., UV-Vis, IR, NMR chemical shifts)

Computational methods can predict the spectroscopic properties of a molecule, which is essential for its characterization. Time-dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra, while vibrational frequencies from DFT calculations can be correlated with experimental IR spectra. NMR chemical shifts can also be calculated with high accuracy. For this compound, these predicted spectra would serve as a valuable reference for experimental identification. The characterization of similar thiazolo-pyridopyrimidine structures has been supported by IR, NMR, and mass spectral analyses. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Signatures
UV-Vis (in Ethanol) λmax ≈ 280-320 nm
IR (cm⁻¹) ~2230 (C≡N stretch), ~1600 (C=N stretch), ~1550 (C=C stretch)
¹H NMR (ppm, in DMSO-d₆) δ 7.5-9.0 (aromatic protons)

| ¹³C NMR (ppm, in DMSO-d₆) | δ 115-120 (C≡N), δ 120-160 (aromatic carbons) |

Note: These are predicted values based on characteristic absorptions and chemical shifts for similar functional groups and heterocyclic systems.

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid fused ring system like this compound, the number of low-energy conformers is expected to be limited. Computational methods can map the potential energy surface to identify the most stable conformation(s). This is important because the biological activity of a molecule is often dependent on its three-dimensional shape. While the core thiazolopyridine structure is largely planar, slight puckering or variations in the orientation of substituents could be explored.

Molecular Docking and Scoring Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand to a protein target. Thiazolopyridine derivatives have been investigated as inhibitors for various enzymes, including kinases and DNA gyrase. nih.govresearchgate.net For this compound, docking studies could be performed against a range of potential biological targets to predict its binding affinity and interaction modes. The nitrogen and sulfur atoms, along with the cyano group, would likely be key in forming hydrogen bonds and other interactions within a protein's active site. Docking scores, typically in kcal/mol, are used to rank potential candidates, with more negative scores indicating stronger binding.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Result Interpretation
Binding Energy (kcal/mol) -7.0 to -9.5 Indicates a potentially strong binding affinity.
Key Interacting Residues Amino acids with polar or charged side chains (e.g., Asp, Lys, Ser) Suggests specific interactions driving the binding.

| Types of Interactions | Hydrogen bonds, π-π stacking | Elucidates the nature of the binding. |

Note: These results are hypothetical and would depend on the specific protein target selected for the docking study.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly accessible scientific databases and scholarly articles, no specific computational or theoretical investigations focusing solely on the chemical compound This compound were identified.

The performed searches aimed to gather data for the requested article sections, including:

Ligand-protein interaction profiling

Active site residue interaction networks

Molecular dynamics (MD) simulations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) modeling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Despite targeted queries for each of these areas in relation to "this compound," the search yielded no dedicated studies, data tables, or detailed research findings for this specific molecule.

While research exists for the broader class of thiazolopyridine derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of information from related but distinct compounds. Generating content on this specific molecule without source data would result in speculation and would not meet the required standards of scientific accuracy.

Therefore, due to the absence of available research, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Elucidation of Reaction Mechanisms for this compound Synthesis and Transformations via Computational Pathways

Detailed computational and theoretical investigations specifically elucidating the reaction mechanisms for the synthesis and transformations of this compound are not extensively documented in publicly available scientific literature. However, computational studies on the functionalization of the parent compound, thiazolo[4,5-c]pyridine (B1315820), offer valuable insights into potential reaction pathways that could be applicable to its 4-carbonitrile derivative.

Research into the functionalization of the thiazolo[4,5-c]pyridine core has highlighted methods such as direct C-H coupling and N-oxide rearrangements. These studies suggest that computational approaches, particularly Density Functional Theory (DFT) calculations, would be instrumental in understanding the intricacies of these reactions. Such calculations could elucidate transition states, reaction intermediates, and activation energies, thereby providing a comprehensive understanding of the reaction mechanisms at a molecular level.

For instance, a theoretical investigation into the direct C-H cyanation of the thiazolo[4,5-c]pyridine ring at the 4-position would likely involve modeling the interaction of the substrate with a cyanating agent and a suitable catalyst. DFT calculations could map out the potential energy surface of the reaction, identifying the most favorable pathway for the introduction of the carbonitrile group. Key parameters that would be computationally investigated include the electronic properties of the thiazolo[4,5-c]pyridine nucleus, the nature of the transition metal catalyst, and the role of ligands in facilitating the C-H activation and subsequent C-CN bond formation.

Similarly, computational analysis of transformations involving the carbonitrile group on the this compound scaffold would be crucial for predicting reactivity and designing novel derivatives. For example, theoretical studies could explore the hydrolysis, reduction, or cycloaddition reactions of the nitrile functionality. By calculating the thermodynamic and kinetic parameters of these potential transformations, researchers could predict the most likely products and optimize reaction conditions.

While specific data tables and detailed research findings on the computational elucidation of reaction mechanisms for this compound are not available at this time, the principles of computational chemistry provide a robust framework for future investigations in this area.

Biological Activity and Mechanistic Investigations of Thiazolo 4,5 C Pyridine 4 Carbonitrile in Vitro and Cellular Studies

Enzyme Inhibition Studies (In Vitro) of Thiazolo[4,5-c]pyridine (B1315820) Derivatives

Derivatives of the Thiazolo[4,5-c]pyridine scaffold have been identified as potent inhibitors of specific kinases, playing a role in cellular signaling pathways. A notable target is the Interleukin-1 receptor-associated kinase 4 (IRAK-4), a key component in inflammatory signaling.

Research has led to the discovery of novel bicyclic heterocycles based on the Thiazolo[4,5-c]pyridine structure as potent IRAK-4 inhibitors. newdrugapprovals.org One lead compound from this series demonstrated significant inhibitory activity against IRAK-4 in biochemical assays. newdrugapprovals.org The development of these inhibitors involved the synthesis of intermediates such as 6-chloro-thiazolo[4,5-c]pyridine-2(3H)-thione. newdrugapprovals.org

Table 1: IRAK-4 Kinase Inhibition by a Thiazolo[4,5-c]pyridine-based Compound

Compound Class Target Kinase IC50 (Biochemical Assay) Cellular Assay (OCI-Ly3) Cellular Assay (OCI-Ly10)
Thiazolo[4,5-c]pyridine Derivative IRAK-4 3 nM 132 nM 52 nM

Data sourced from studies on novel bicyclic heterocycles as IRAK-4 inhibitors. newdrugapprovals.org

These findings highlight the potential of the Thiazolo[4,5-c]pyridine scaffold as a foundation for developing selective kinase inhibitors for conditions where IRAK-4 is a therapeutic target, such as certain B-cell lymphomas. newdrugapprovals.org

Direct studies detailing the inhibition of proteases by compounds with a Thiazolo[4,5-c]pyridine core are not extensively documented in the available literature. However, research into related heterocyclic structures provides context for their potential in this area. For instance, a nitrile-containing benzothiazole (B30560) compound was identified as a potent inhibitor of Cathepsin K, a protease involved in bone resorption. researchgate.net While this does not directly implicate the Thiazolo[4,5-c]pyridine scaffold, it demonstrates the potential of related thiazole-containing ring systems to interact with protease active sites.

Further research is required to specifically determine if derivatives of Thiazolo[4,5-c]pyridine exhibit inhibitory activity against proteases and to characterize the kinetics of any such interactions.

The Thiazolo[4,5-c]pyridine scaffold has been investigated for its effects on enzymes beyond kinases and proteases. One study identified a Thiazolo[4,5-c]pyridine derivative as a dual inhibitor of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), enzymes involved in inflammatory pathways. researchgate.net This particular derivative, while a less potent sEH/FLAP inhibitor compared to other compounds in the series, was also found to decrease the production of thromboxane (B8750289) in activated human peripheral blood mononuclear cells. researchgate.net

Additionally, Thiazolo[4,5-c]pyridine amides have been explored as inhibitors of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall, highlighting their potential as anti-tuberculosis agents. ucl.ac.uk

Currently, there is a lack of specific studies investigating the modulation of other major enzyme families, such as phosphatases and transferases, by Thiazolo[4,5-c]pyridine-based compounds.

Receptor Binding and Agonist/Antagonist Activity (In Vitro) of Thiazolo[4,5-c]pyridine Derivatives

The Thiazolo[4,5-c]pyridine structure has been utilized in the development of ligands for G protein-coupled receptors (GPCRs). A series of 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazines were synthesized and evaluated as histamine (B1213489) H3-receptor antagonists. researchgate.net The histamine H3 receptor is a GPCR involved in neurotransmission.

In vitro testing of these compounds on the electrically evoked contractions of the guinea-pig jejunum revealed their antagonist activity. researchgate.net The most potent compound in this series demonstrated significant H3-receptor antagonism. researchgate.net

Table 2: Histamine H3-Receptor Antagonist Activity of a Thiazolo[4,5-c]pyridine Derivative

Compound Receptor Target In Vitro Activity (pA2)
1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine Histamine H3-Receptor 7.25

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. researchgate.net

Furthermore, the Thiazolo[4,5-c]pyridine scaffold is mentioned in patents related to modulators of the calcium-sensing receptor, another member of the GPCR family, and as adenosine (B11128) receptor antagonists. google.comgoogle.com

There is limited specific research available on the direct interaction of Thiazolo[4,5-c]pyridine derivatives with ligand-gated ion channels. However, the hERG (human Ether-à-go-go-Related Gene) ion channel, a voltage-gated potassium channel, is often assessed during drug development to identify potential cardiotoxicity. In a study focused on optimizing Cathepsin K inhibitors, hERG ion channel inhibition was a concern with the initial benzothiazole-based compounds. researchgate.net The subsequent optimization program aimed to discover isosteres that were free from hERG inhibition. researchgate.net While this study highlights the importance of assessing ion channel activity for this class of compounds, it does not provide specific data on the effects of Thiazolo[4,5-c]pyridine derivatives on ligand-gated ion channels.

Nuclear Receptors and Other Intracellular Receptors

There is no available information on the interaction of Thiazolo[4,5-c]pyridine-4-carbonitrile with nuclear receptors or other intracellular receptors.

Cellular Pathway Modulation by this compound in Established Cell Lines

Cell Cycle Progression and Apoptosis Induction

Specific studies on the effects of this compound on cell cycle progression and the induction of apoptosis in cell lines have not been reported.

Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

There is no published research detailing the modulation of inflammatory signaling cascades, such as the NF-κB or MAPK pathways, by this compound.

Autophagy and Lysosomal Pathway Regulation

The impact of this compound on autophagy and lysosomal pathways has not been documented in scientific literature.

Target Identification and Deconvolution Strategies for this compound

Affinity Proteomics and Chemoproteomics Approaches

There are no reports on the use of affinity proteomics or chemoproteomics to identify the cellular targets of this compound.

Transcriptomic and Metabolomic Profiling

Investigating the global changes in gene expression and metabolite levels following cellular exposure to a compound can provide profound insights into its mechanism of action. For novel compounds like this compound, such profiling is a critical step in hypothesis generation and target identification.

Transcriptomic Analysis: Based on studies of related fused heterocyclic systems, transcriptomic analysis can reveal the compound's impact on cellular signaling pathways. For instance, research on certain thiazolo[4,5-d]pyrimidine (B1250722) analogs, which share a core structural motif, demonstrated significant modulation of genes associated with neurological and stress-related pathways. nih.govnih.gov When tested in cellular models, specific analogs were found to cause a significant upregulation of Corticotropin-releasing factor 1 (CRF1) mRNA. nih.govnih.gov A hypothetical transcriptomic study on this compound could involve treating a relevant cell line (e.g., a human cancer cell line or neuronal cells) with the compound and performing RNA sequencing to identify differentially expressed genes. This could potentially link the compound to pathways such as cell cycle regulation, apoptosis, or metabolic regulation, depending on the cellular context.

Metabolomic Profiling: NMR-based metabolomics offers a powerful tool to understand the downstream functional consequences of a compound's activity. In studies of structurally related tetracyclic imidazo[4,5-b]pyridine derivatives, exposure of non-small cell lung cancer cells to active compounds led to significant alterations in cellular metabolism. nih.gov Statistical analysis of the metabolic profiles revealed changes in the pathways of essential amino acids, glycerophospholipids, and molecules involved in oxidative defense. nih.gov A similar investigation into this compound could uncover its influence on key metabolic hubs, such as glycolysis, the TCA cycle, or lipid metabolism, providing valuable clues about its cellular targets and effects. nih.gov

Phenotypic Screening and High-Content Analysis of this compound in Complex Cell-Based Models

Phenotypic screening, which assesses the effect of a compound on cell morphology, function, or behavior without a preconceived target, is an increasingly vital approach in drug discovery. enamine.net This strategy allows for the discovery of novel mechanisms of action and biological targets. enamine.net

For this compound, a phenotypic screening campaign could utilize high-content analysis (HCA) in complex cell-based models, such as 3D spheroids or co-culture systems, to evaluate its effects in a more physiologically relevant context. HCA platforms can quantitatively measure multiple cellular parameters simultaneously, including cell viability, proliferation, apoptosis induction, cell cycle arrest, and changes in subcellular structures.

Studies on various thiazolopyridine isomers have demonstrated a wide range of biological activities that could be detected in such screens:

Antiproliferative Activity: Derivatives of thiazolo[5,4-b]pyridine (B1319707) have shown the ability to attenuate the proliferation of cancer cells, such as in gastrointestinal stromal tumors (GIST). nih.govresearchgate.net

Antimicrobial Effects: Certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have displayed inhibitory effects against pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli. mdpi.com

Anti-inflammatory Potential: Thiazolo[4,5-b]pyridine-2-one derivatives have been evaluated for anti-exudative effects in models of inflammation. researchgate.net

A phenotypic screen of this compound could therefore identify its most prominent biological effects, guiding further mechanistic studies. For example, if a screen reveals potent antiproliferative activity, subsequent HCA could pinpoint whether this is due to cell cycle arrest at a specific phase or the induction of apoptosis, thereby narrowing the field of potential molecular targets.

Systematic Investigation of Structure-Activity Relationships (SAR) for this compound Analogs

Understanding how chemical structure relates to biological activity is fundamental to medicinal chemistry. SAR studies involve synthesizing and testing a series of analogs to identify which parts of a molecule are crucial for its potency and selectivity.

Systematic modification of substituents around the core Thiazolo[4,5-c]pyridine scaffold would be essential to optimize its biological activity. Research on the isomeric thiazolo[5,4-b]pyridine scaffold as c-KIT inhibitors provides an excellent model for this approach. nih.gov In that study, various aromatic rings were explored at the R1 position. It was found that a 3-(trifluoromethyl)phenyl group conferred moderate enzymatic inhibitory activity, suggesting that the electronic and steric properties of this substituent fit well into a specific hydrophobic binding pocket. nih.gov

Further modifications at other positions could reveal additional SAR insights. For example, varying the amine side chains on a related imidazo[4,5-b]pyridine core had a significant impact on antiproliferative activity against human cancer cells. nih.gov A similar strategy for this compound would involve synthesizing analogs with diverse functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at accessible positions on the pyridine (B92270) ring to probe for effects on potency. mdpi.com The presence and position of groups capable of acting as hydrogen bond donors or acceptors are often critical for target engagement. mdpi.com

Table 1: Hypothetical SAR Data for this compound Analogs Based on c-KIT Inhibition (Modeled on Thiazolo[5,4-b]pyridine Data nih.gov)
CompoundSubstituent at Position XSubstituent at Position YIC₅₀ (µM)
Analog 1-H-Phenyl> 20
Analog 2-H3-(trifluoromethyl)phenyl9.87
Analog 3-CH₃3-(trifluoromethyl)phenyl5.42
Analog 4-Cl3-(trifluoromethyl)phenyl7.15
Analog 5-H4-pyridyl2.11

Scaffold hopping involves replacing the central molecular core with a structurally different scaffold while retaining similar biological activity. This can lead to compounds with improved properties, such as better selectivity or pharmacokinetics. The diversity of thiazolopyridine isomers ([4,5-c], [5,4-b], [4,5-b]) and related fused systems like thiazolo[4,5-d]pyrimidines represents a natural starting point for scaffold hopping explorations. nih.govresearchgate.netresearchgate.net For instance, if the Thiazolo[4,5-c]pyridine core demonstrates a particular activity, synthesizing analogs based on the thiazolo[4,5-d]pyrimidine scaffold could identify compounds that target the same pathway but with a different binding mode or improved drug-like properties. researchgate.net

Mechanistic Elucidation of this compound's Cellular Effects

Once a primary biological activity is confirmed, the next step is to elucidate the underlying molecular mechanism.

Determining how a compound alters the expression of specific genes and the levels or activation state of key proteins is crucial for mechanism of action studies.

Gene Expression: As demonstrated in studies of thiazolo[4,5-d]pyrimidine analogs, quantitative real-time PCR (qRT-PCR) can be used to measure changes in the mRNA levels of specific genes hypothesized to be part of the compound's mechanism. nih.gov For example, selected compounds were evaluated for their effect on the expression of genes associated with depression and anxiety, including CRF1, CREB1, MAO-A, SERT, NPY, DatSLC6a3, and DBH. nih.govnih.gov Should phenotypic screening of this compound suggest an anticancer effect, qRT-PCR could be used to quantify its impact on the expression of key oncogenes or tumor suppressor genes.

Table 2: Example Gene Expression Modulation by a Thiazolo[4,5-d]pyrimidine Analog (Compound 5c) nih.gov
Gene TargetFunctionObserved Effect
CRF1Corticotropin Releasing Factor Receptor 1Significant Upregulation
CREB1cAMP Responsive Element-Binding Protein 1No Significant Change
MAO-AMonoamine Oxidase ANo Significant Change
SERTSerotonin TransporterNo Significant Change

Protein Level Modulation: Western blotting is a standard technique to investigate changes in protein levels and post-translational modifications, such as phosphorylation. Studies on thiazolo[5,4-b]pyridine derivatives that inhibit the c-KIT receptor tyrosine kinase showed that active compounds block downstream signaling pathways. nih.gov This implies a reduction in the phosphorylation of downstream effector proteins. A mechanistic study of this compound could therefore use Western blotting to probe its effect on the phosphorylation status of key proteins within a pathway identified through transcriptomic or phenotypic screening, providing direct evidence of target engagement and pathway modulation. nih.gov

Protein-Protein Interaction Perturbations

There is no available research detailing the effects of this compound on protein-protein interactions. Studies on structurally related thiazolopyridine derivatives have investigated their binding to specific protein targets, such as kinases, but this does not constitute data on the perturbation of protein-protein interaction networks.

Subcellular Localization and Organelle Targeting Studies

No studies have been published that investigate the subcellular distribution or specific organelle targeting of this compound within cells. Consequently, there is no data to report for this section.

Research on this compound: Data Unavaliable

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available research data specifically focused on the chemical compound This compound that falls within the scope of the requested article outline.

The investigation sought to uncover detailed findings in the following advanced methodological and technological areas concerning this specific compound:

X-ray Crystallography and Structural Biology: No crystal structure data, including molecular conformation, packing, or co-crystal structures with protein targets, has been published for this compound.

Advanced Spectroscopic Techniques: There is a lack of specific studies utilizing high-resolution NMR spectroscopy, fluorescence spectroscopy and anisotropy, or time-resolved spectroscopic methods to probe the mechanistic insights, binding dynamics, ligand-target interactions, or excited states of this compound.

While research exists for related isomers such as Thiazolo[5,4-b]pyridine and Thiazolo[4,5-b]pyridine (B1357651) derivatives, the strict focus on this compound as per the instructions means that no relevant information can be provided at this time. The scientific community has yet to publish detailed experimental work in the specified areas for this particular chemical entity.

Therefore, the generation of a scientifically accurate and thorough article adhering to the provided outline is not possible.

Advanced Methodologies and Technological Approaches in Thiazolo 4,5 C Pyridine 4 Carbonitrile Research

Label-Free Biosensor Technologies for Real-Time Binding Kinetics of Thiazolo[4,5-c]pyridine-4-carbonitrile

Label-free biosensor technologies are crucial for characterizing the interactions between small molecules, such as this compound, and their biological targets. These methods monitor binding events in real-time without the need for fluorescent or radioactive labels, providing valuable data on association, dissociation, and affinity. ufluidix.com

Surface Plasmon Resonance (SPR) is an optical technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip. nih.govresearchgate.net In a hypothetical SPR experiment to study this compound, a target protein (e.g., a kinase) would be immobilized on the sensor surface. A solution containing this compound would then be flowed over the surface. The binding of the compound to the immobilized protein alters the refractive index, which is detected as a change in the SPR signal. researchgate.net This allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. acs.orgresearchgate.net

Table 1: Representative Kinetic Data from a Hypothetical SPR Analysis of this compound Analogues

Compoundkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
This compound1.2 x 10⁵2.5 x 10⁻³20.8
Analogue 12.5 x 10⁵1.8 x 10⁻³7.2
Analogue 20.8 x 10⁵3.1 x 10⁻³38.8

Bio-Layer Interferometry (BLI) is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. nih.govnih.gov Similar to SPR, the binding of an analyte, such as this compound, to the immobilized target protein causes a change in the optical thickness at the biosensor tip, resulting in a wavelength shift that is proportional to the amount of bound mass. nih.gov BLI is particularly well-suited for high-throughput applications due to its fluidics-free nature and the use of disposable biosensor tips, making it a valuable tool for screening libraries of this compound derivatives. researchgate.netnih.gov

Table 2: Illustrative BLI Screening Results for a Series of this compound Derivatives

Compound IDBinding Response (nm shift)Calculated Kₑ (µM)Hit Classification
TPC-0010.855.2Primary Hit
TPC-0020.12>100Non-binder
TPC-0031.211.8Primary Hit

High-Throughput Screening (HTS) and Automation Platforms in this compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of compounds for a specific biological activity. researchgate.netnih.gov This approach would be instrumental in identifying novel this compound derivatives with desired therapeutic properties. An HTS campaign would involve screening a large chemical library, potentially containing hundreds of thousands of diverse compounds, against a specific biological target. mdpi.com

Automation is a cornerstone of HTS, with robotic systems handling tasks such as liquid dispensing, plate preparation, and signal detection. researchgate.netijfmr.com These automated platforms ensure the speed, throughput, and data quality required for large-scale screening. mdpi.com For the discovery of this compound-based compounds, a library of related heterocyclic molecules could be screened. Hits from the primary screen would then undergo secondary screening for confirmation and further characterization.

Table 3: Example of a High-Throughput Screening Cascade for this compound Analogues

Screening StageNumber of CompoundsAssay PrincipleCriteria for Progression
Primary HTS200,000Biochemical Assay (e.g., Kinase Activity)>50% Inhibition at 10 µM
Hit Confirmation1,500Dose-Response AnalysisIC₅₀ < 20 µM
Secondary Assays250Orthogonal Assays (e.g., Cell-Based)EC₅₀ < 10 µM

Microfluidic Platforms for Reaction Optimization, Synthesis, and High-Throughput Screening of this compound

Microfluidic technology, often referred to as "lab-on-a-chip," enables the manipulation of small volumes of fluids in micro-scale channels. This technology offers significant advantages for the synthesis, optimization, and screening of compounds like this compound, including reduced reagent consumption, faster reaction times, and enhanced control over reaction conditions. researchgate.net

In the context of this compound, microfluidic platforms could be employed for the rapid optimization of synthetic routes by allowing for the parallel execution of multiple reactions under varying conditions (e.g., temperature, catalysts, reagent concentrations). nih.gov Furthermore, "on-chip" synthesis can be directly coupled with high-throughput screening, enabling the generation and immediate biological evaluation of a library of this compound derivatives. nih.gov Droplet-based microfluidics, where reactions are carried out in picoliter- to nanoliter-sized droplets, is particularly powerful for ultra-high-throughput screening applications.

Table 4: Hypothetical Parameters for Microfluidic Synthesis and Screening of a this compound Library

ParameterValue/Description
Platform TypeDroplet-based Microfluidics
Droplet Volume5 nL
Screening Throughput1,000 compounds/hour
Assay ReadoutFluorescence Intensity

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning are computational disciplines that play a pivotal role in modern drug discovery by enabling the analysis of large chemical datasets to predict the properties and activities of molecules. These approaches are highly applicable to the study of this compound and its analogues.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. For a novel compound like this compound, where the biological targets may not be fully elucidated, virtual screening can be employed to predict potential protein interactions. This can be achieved through methods such as molecular docking, where the 3D structure of the compound is computationally fitted into the binding sites of known protein structures.

Machine learning models, trained on datasets of known ligand-protein interactions, can also be used to predict the biological targets of new molecules. By representing the chemical structure of this compound using molecular descriptors, these models can calculate the probability of it binding to various biological targets, thereby guiding experimental validation.

Table 5: Illustrative Output from a Virtual Screening Campaign for this compound

Predicted Protein TargetDocking Score (kcal/mol)Machine Learning Prediction ScorePotential Therapeutic Area
Protein Kinase A-9.80.85Oncology
Cyclin-Dependent Kinase 2-9.20.79Oncology
Tumor Necrosis Factor-alpha-8.50.68Inflammation

Predictive Modeling for Synthetic Accessibility and Biological Activity

No research data is available to detail the application of predictive modeling to assess the synthetic accessibility or biological activity of this compound.

Data Mining and Pattern Recognition for Structure-Activity Relationships

There are no available datasets or studies on which to perform data mining or apply pattern recognition algorithms to determine the structure-activity relationships for this compound.

Potential Applications and Future Research Directions of Thiazolo 4,5 C Pyridine 4 Carbonitrile

Utility as Chemical Biology Probes for Unraveling Biological Pathways

The development of selective chemical probes is crucial for dissecting complex biological signaling pathways. While derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of kinases such as c-KIT and phosphoinositide 3-kinases (PI3Ks), there is currently no published research exploring the potential of Thiazolo[4,5-c]pyridine-4-carbonitrile as a chemical biology probe. nih.govresearchgate.netnih.govnih.gov

Future investigations could focus on screening this compound against a broad panel of kinases and other enzyme families. The unique electronic properties imparted by the 4-carbonitrile group could lead to novel selectivity and binding modes, offering a new tool to investigate cellular processes.

Potential in Functional Materials and Organic Electronics

The field of organic electronics continuously seeks novel molecular structures with tailored optoelectronic properties. Although related heterocyclic systems like thiazolo[5,4-d]thiazoles have shown promise in organic photovoltaics and as fluorescent materials, there is a lack of data on the application of this compound in this domain. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org

Optoelectronic and Photovoltaic Applications

Future research could involve the synthesis and characterization of this compound-containing polymers and small molecules for use in organic solar cells or light-emitting diodes. The electron-withdrawing nature of the nitrile group might influence the material's electron affinity and charge transport properties, which are critical for device performance.

Sensor Development and Chemoresponsive Materials

The development of chemical sensors is another area where this compound could be investigated. The pyridine (B92270) nitrogen and thiazole (B1198619) sulfur atoms offer potential coordination sites for metal ions, while the nitrile group could participate in specific intermolecular interactions. To date, no studies have been published on the use of this compound in sensor technology.

Exploration in Agrochemical Research

The thiazolopyridine core is present in molecules with demonstrated agrochemical applications. mdpi.com Notably, derivatives of the related thiazolo[4,5-b]pyridine (B1357651) scaffold have been explored as potential herbicides. beilstein-journals.orgdatapdf.comnih.gov However, the herbicidal or pesticidal activity of this compound has not been specifically reported.

Development of Novel Herbicide Leads

Research into the herbicidal potential of this compound could be a fruitful avenue. Screening against various weed species could reveal novel modes of action or improved selectivity profiles. For instance, derivatives of 2,3-dihydro beilstein-journals.orgnih.govthiazolo[4,5-b]pyridines have been identified as inhibitors of acyl-ACP thioesterase, a key enzyme in fatty acid biosynthesis in plants. beilstein-journals.orgnih.gov

Identification of Environmentally Benign Pesticide Candidates

The search for effective and environmentally safe pesticides is a constant endeavor in agrochemical research. While some thiazole derivatives have been investigated for their insecticidal properties, there is no available data on the pesticidal effects of this compound. researchgate.netmdpi.com Future studies could assess its activity against a range of insect pests and other agricultural pathogens, with a focus on identifying compounds with favorable environmental profiles.

Unexplored Synthetic Avenues and Derivatization Strategies for Expanding the Chemical Space of this compound

The exploration of novel chemical entities is crucial for advancing drug discovery and materials science. For this compound, expanding its chemical space through innovative synthetic routes and diverse derivatization strategies is a key area for future research. While direct research on this specific molecule is limited, insights can be drawn from synthetic methodologies applied to related thiazolopyridine isomers.

Unexplored Synthetic Avenues:

Current synthetic strategies for thiazolopyridine scaffolds often involve multi-step processes. Future efforts could focus on developing more efficient and atom-economical one-pot or multicomponent reactions. For instance, novel protocols for synthesizing related thiazolo[4,5-c]pyridazine derivatives have utilized high-pressure Q-Tube reactors to facilitate cyclocondensation reactions, a technique that could potentially be adapted for the synthesis of this compound. researchgate.net The development of metal-free catalytic systems would also represent a significant advancement, offering more environmentally friendly and cost-effective synthetic pathways.

Furthermore, exploring alternative starting materials and building blocks could lead to novel analogs. For example, the use of substituted 2-aminopyridines and various cyclizing agents could provide access to a wider range of derivatives. The synthesis of related thiazolo[5,4-b]pyridine derivatives has been achieved from commercially available 3-amino-5-bromo-2-chloropyridine (B1291305) through a multi-step process involving aminothiazole formation, Boc protection, Suzuki cross-coupling, and subsequent functionalization. nih.gov Similar strategies could be investigated for the Thiazolo[4,5-c]pyridine (B1315820) core.

Derivatization Strategies:

The functionalization of the this compound core at various positions is essential for creating a library of analogs with diverse physicochemical properties and biological activities.

Modification of the Carbonitrile Group: The carbonitrile moiety at the 4-position is a versatile functional group that can be transformed into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each offering different opportunities for further derivatization and interaction with biological targets.

Substitution on the Pyridine Ring: The pyridine ring offers positions for the introduction of various substituents. Direct C-H activation and coupling reactions are modern synthetic tools that could be employed to introduce aryl, alkyl, or other functional groups onto the pyridine ring, thereby modulating the electronic and steric properties of the molecule. researchgate.net

Functionalization of the Thiazole Ring: While the thiazole ring is generally less reactive than the pyridine ring, opportunities for its functionalization should not be overlooked. For instance, metal-catalyzed cross-coupling reactions could be explored to introduce substituents at specific positions of the thiazole ring, further expanding the chemical diversity of the scaffold.

The table below outlines potential derivatization strategies and the resulting functional groups.

Position of DerivatizationPotential ReactionResulting Functional GroupPotential Impact on Properties
4-position (Carbonitrile)HydrolysisCarboxylic AcidIncreased polarity, potential for amide coupling
4-position (Carbonitrile)ReductionAmineIntroduction of a basic center, potential for further derivatization
4-position (Carbonitrile)CycloadditionTetrazoleBioisosteric replacement for carboxylic acid, altered metabolic stability
Pyridine RingC-H ArylationAryl groupIncreased lipophilicity, potential for pi-stacking interactions
Pyridine RingC-H AlkylationAlkyl groupModulation of steric bulk and lipophilicity
Thiazole RingCross-couplingVarious substituentsFine-tuning of electronic and steric properties

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid de novo design and optimization of novel bioactive molecules. nih.govnih.gov For this compound, these computational approaches can significantly accelerate the exploration of its chemical space and the identification of potent and selective analogs.

De Novo Design:

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to learn the underlying rules of chemical structure and activity. nih.gov These trained models can then generate novel molecular structures, including this compound analogs, that are predicted to have desired pharmacological properties. This approach allows for the exploration of a vast and previously untapped chemical space, leading to the discovery of innovative scaffolds.

Optimization of Analogs:

Once a set of initial hits has been identified, either through traditional screening or de novo design, ML models can be employed to optimize their properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be built to predict the biological activity of new analogs based on their chemical structure. semanticscholar.org This allows for the prioritization of synthetic efforts on the most promising candidates.

Furthermore, ML algorithms can be used to predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. semanticscholar.org This early-stage assessment of drug-likeness can help to reduce the attrition rate of compounds in later stages of drug development.

The following table summarizes how AI and ML can be integrated into the drug discovery pipeline for this compound.

Stage of Drug DiscoveryAI/ML ApplicationExpected Outcome
Hit IdentificationDe novo design using generative modelsGeneration of novel this compound analogs with predicted activity
Lead OptimizationQSAR modelingPrediction of biological activity to guide analog synthesis
Lead OptimizationADMET predictionEarly identification of compounds with favorable drug-like properties
Preclinical DevelopmentPredictive toxicology modelsAssessment of potential toxicity risks before in vivo studies

Identification and Prioritization of Research Gaps and Emerging Questions Pertaining to this compound

Despite the potential of the thiazolopyridine scaffold, significant research gaps exist for this compound specifically. Addressing these gaps will be crucial for unlocking its full therapeutic and scientific potential.

Key Research Gaps:

Limited Biological Characterization: There is a lack of comprehensive studies on the biological activities of this compound and its derivatives. Systematic screening against a wide range of biological targets is needed to identify its potential therapeutic applications. The broader class of thiazolopyridines has shown diverse biological activities, including kinase inhibition and antimicrobial effects, suggesting that this specific isomer may also possess interesting pharmacological properties. nih.govdmed.org.ua

Lack of Structure-Activity Relationship (SAR) Data: Without a sufficient number of synthesized and tested analogs, it is impossible to establish a clear SAR. This information is vital for the rational design of more potent and selective compounds.

Unexplored Synthetic Space: As discussed in section 7.4, the synthetic routes to this compound are not well-established, and the full extent of its chemical space remains unexplored.

Physicochemical and Pharmacokinetic Profiling: There is a dearth of information on the physicochemical properties (e.g., solubility, pKa) and pharmacokinetic profiles (e.g., absorption, metabolism, excretion) of this compound. Such data is essential for assessing its drug-likeness.

Emerging Questions:

What are the primary biological targets of this compound?

Can the carbonitrile group at the 4-position be leveraged for covalent inhibition of specific enzymes?

How do substitutions on the pyridine and thiazole rings influence the biological activity and selectivity of this scaffold?

Can novel, highly efficient, and scalable synthetic routes be developed for this compound and its analogs?

What is the toxicity profile of this compound, and can it be optimized for therapeutic use?

Strategic Outlook and Future Perspectives for Advancing this compound Research Across Disciplines

To accelerate the research and development of this compound, a multi-pronged and interdisciplinary approach is required. The following strategic outlook outlines key areas of focus for the future.

Medicinal Chemistry:

The primary focus in medicinal chemistry will be the design and synthesis of a diverse library of this compound analogs. This will involve the exploration of novel synthetic methodologies and the systematic derivatization of the core scaffold. The establishment of robust SAR will be a critical goal to guide the optimization of lead compounds.

Pharmacology and Biology:

Comprehensive biological screening of the synthesized compounds against a wide array of targets is essential. This should include assays for kinase inhibition, antimicrobial activity, and other potential therapeutic areas where related thiazolopyridine scaffolds have shown promise. nih.govdmed.org.ua In-depth mechanistic studies will be necessary to understand the mode of action of any identified active compounds.

Computational Chemistry and Data Science:

The integration of computational tools will be paramount. In silico screening, molecular docking, and AI/ML-driven de novo design will play a crucial role in prioritizing synthetic targets and accelerating the discovery process. nih.gov The development of predictive models for activity and ADMET properties will be a key enabler.

Collaborative Research:

Fostering collaborations between academic research groups, pharmaceutical companies, and contract research organizations (CROs) will be vital for leveraging complementary expertise and resources. Open-access data sharing platforms could also accelerate progress by allowing researchers to build upon each other's findings.

The future of this compound research is promising, but it requires a concerted effort to address the existing knowledge gaps. By adopting a strategic and interdisciplinary approach, the scientific community can unlock the full potential of this intriguing heterocyclic scaffold.

Q & A

Q. 1.1. What are the standard synthetic routes for Thiazolo[4,5-c]pyridine-4-carbonitrile, and how is structural integrity ensured during synthesis?

this compound derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A common approach involves:

  • Condensation : Reacting intermediates like 4-amino-thiazole derivatives with pyridine-2-carbaldehydes in the presence of glacial acetic acid to form Schiff bases (e.g., compounds 4a–4d) .
  • Cyclization : Treating intermediates with thioglycolic acid under reflux to form 4-thiazolidinones, followed by cyclization with hydroxylamine hydrochloride and KOH to yield the final thiazolo[4,5-c]isoxazoline derivatives .
  • Structural confirmation : Key steps include monitoring the disappearance of primary amine vibrations in FTIR (e.g., ~1614 cm⁻¹ for C=N stretching) and analyzing NMR signals (e.g., singlet at 6.88 ppm for C=CH chalcone) .

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy :
    • ¹H NMR : Signals at 5.62–7.93 ppm confirm aromatic protons and substituents (e.g., 2.51 ppm for -SH in intermediates) .
    • ¹³C NMR : Peaks at 83–128 ppm validate sp² carbons in the thiazolo-pyridine core .
  • HRMS/ESI-MS : Used to confirm molecular weights (e.g., m/z = 413.1118 for C₂₅H₁₇FN₂OS) with <0.0001 ppm error .
  • FTIR : Bands at 1614 cm⁻¹ (C=N) and 2200 cm⁻¹ (C≡N) ensure functional group integrity .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?

Contradictions often arise from side reactions or impurities. Methodological approaches include:

  • Reaction optimization : Adjusting catalyst load (e.g., glacial acetic acid vs. piperidine) to suppress side products like dichlorothiazolo-pyrimidine derivatives .
  • Cross-validation : Combining NMR, HRMS, and elemental analysis (C, H, N) to confirm purity. For example, HRMS data for C₂₅H₁₇ClN₂OS showed 0.0001 ppm deviation from theoretical values, ruling out impurities .
  • HPLC chiral analysis : Resolving enantiomeric excess (e.g., 98% ee for 3h using a Daicel IC column) to confirm stereochemical outcomes .

Q. 2.2. What strategies improve the bioactivity of this compound derivatives in antibacterial studies?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., 5-chloro-pyridinyl in 7d) enhances antibacterial potency by increasing membrane penetration .
  • Structure-activity relationship (SAR) : Correlating NMR-derived substituent effects (e.g., para-fluorophenyl in 3g) with MIC values against S. aureus .
  • Mechanistic studies : Using molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .

Q. 2.3. How do reaction mechanisms for thiazolo-isoxazoline formation differ under varying conditions?

Mechanistic pathways depend on catalysts and intermediates:

  • Base-mediated cyclization : Piperidine facilitates chalcone formation via Michael addition, followed by hydroxylamine-induced cyclization to isoxazoline .
  • Acid-catalyzed pathways : Glacial acetic acid promotes Schiff base formation, while thioglycolic acid drives thiazolidinone cyclization .
  • Side-reaction mitigation : Lowering reaction temperatures reduces dichlorothiazolo-pyrimidine byproducts observed in thiadiazine reactions .

Methodological Tables

Q. Table 1. Key NMR Signals for this compound Derivatives

Compound¹H NMR (ppm)¹³C NMR (ppm)Functional Group ConfirmedReference
3h6.88 (s, C=CH)128.7 (aromatic C)Chalcone moiety
3g5.62 (s, CH-thiazole)117.3 (C≡N)Carbonitrile group
Intermediate 4a2.51 (s, -SH)42.3 (sp³ C)Thiol intermediate

Q. Table 2. Optimized Reaction Conditions for Key Steps

StepCatalystTemperatureYield (%)Side Products MitigatedReference
CyclizationKOH/EtOHReflux44–78Dichlorothiazolo-pyrimidine
Schiff base formationGlacial acetic acid80°C65–85Hydrazine byproducts

Handling Data Contradictions

  • Stereochemical discrepancies : Use chiral HPLC (e.g., Daicel IC column) to resolve enantiomer ratios conflicting with NMR integration .
  • Elemental analysis mismatches : Recalculate stoichiometry if C/H/N deviations exceed 0.3% (e.g., 7c: Found C 69.85 vs. Calcd 70.00) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.